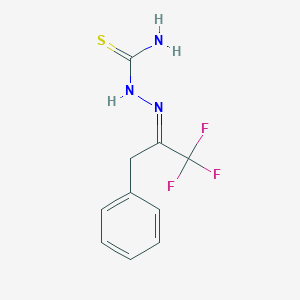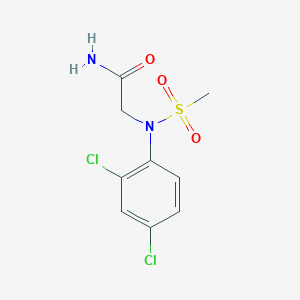
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone (TFPT) is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TFPT is a yellow crystalline compound with a molecular formula of C10H10F3N4S and a molecular weight of 282.28 g/mol.
作用机制
The exact mechanism of action of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of HIV and other viruses, and inhibit the growth of various bacteria. 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has also been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is its broad-spectrum activity against various types of cancer cells, viruses, and bacteria. 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is also relatively easy to synthesize and has low toxicity. However, 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has some limitations in lab experiments, including its poor solubility in water and its instability under certain conditions.
未来方向
There are several potential future directions for the research on 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone. These include:
1. Further investigation of the mechanism of action of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone to better understand its therapeutic effects.
2. Development of more stable and water-soluble derivatives of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone for improved therapeutic applications.
3. Investigation of the potential use of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone in combination with other drugs for synergistic effects.
4. Exploration of the potential use of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone in the treatment of other diseases such as malaria and Alzheimer's disease.
5. Investigation of the potential use of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone as an imaging agent for cancer diagnosis and treatment.
In conclusion, 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to develop more stable and water-soluble derivatives for improved therapeutic applications.
合成方法
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone can be synthesized by the reaction of 1,1,1-trifluoro-3-phenylacetone with thiosemicarbazide in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base which is then reduced to the thiosemicarbazone derivative.
科学研究应用
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant antitumor, antiviral, and antimicrobial activities. 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has also been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and tuberculosis.
属性
IUPAC Name |
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8(15-16-9(14)17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAUCXFAMAYIS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)





![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)